n-(Furan-2-ylmethyl)-4-phenyl-1,3-thiazol-2-amine
Description
N-(Furan-2-ylmethyl)-4-phenyl-1,3-thiazol-2-amine is a heterocyclic compound that combines a furan ring, a phenyl group, and a thiazole ring. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-4-phenyl-1,3-thiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2OS/c1-2-5-11(6-3-1)13-10-18-14(16-13)15-9-12-7-4-8-17-12/h1-8,10H,9H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWWMGXVNEZCWSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)NCC3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00983783 | |
| Record name | N-[(Furan-2-yl)methyl]-4-phenyl-1,3-thiazol-2(3H)-imine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00983783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6520-21-4 | |
| Record name | N-[(Furan-2-yl)methyl]-4-phenyl-1,3-thiazol-2(3H)-imine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00983783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of N-(Furan-2-ylmethyl)-4-phenyl-1,3-thiazol-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with furan-2-carboxaldehyde, 4-phenylthiazol-2-amine, and a suitable base.
Reaction Conditions: The reaction is carried out in a solvent such as ethanol or methanol, under reflux conditions.
Procedure: Furan-2-carboxaldehyde is reacted with 4-phenylthiazol-2-amine in the presence of a base like sodium hydroxide or potassium carbonate. The mixture is heated under reflux for several hours.
Purification: The crude product is purified by recrystallization or column chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
N-(Furan-2-ylmethyl)-4-phenyl-1,3-thiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of furan-2,3-dione derivatives.
Reduction: The compound can be reduced using agents like sodium borohydride or lithium aluminum hydride, resulting in the corresponding alcohol derivatives.
Substitution: The thiazole ring can undergo electrophilic substitution reactions, such as halogenation or nitration, using reagents like bromine or nitric acid.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form Schiff bases or other derivatives.
Scientific Research Applications
N-(Furan-2-ylmethyl)-4-phenyl-1,3-thiazol-2-amine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Biological Studies: The compound is used in studies to understand its interactions with biological targets, such as enzymes and receptors.
Chemical Synthesis: It serves as a building block for the synthesis of more complex molecules with potential therapeutic applications.
Material Science: The compound is explored for its potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-(Furan-2-ylmethyl)-4-phenyl-1,3-thiazol-2-amine involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound may inhibit enzymes involved in key biological pathways, leading to its therapeutic effects.
Receptor Binding: It may bind to receptors on the surface of cells, modulating their activity and resulting in various biological responses.
Pathway Modulation: The compound can affect signaling pathways within cells, leading to changes in gene expression and cellular behavior.
Comparison with Similar Compounds
N-(Furan-2-ylmethyl)-4-phenyl-1,3-thiazol-2-amine can be compared with other similar compounds, such as:
N-(Furan-2-ylmethyl)-1H-indole-3-carboxamide: This compound also contains a furan ring and is studied for its anticancer properties.
N-(Furan-2-ylmethyl)-2-hydroxybenzohydrazide: This compound has a similar structure and is investigated for its antimicrobial activity.
N-(Furan-2-ylmethyl)-1,3-thiazol-2-amine: A simpler analog without the phenyl group, used in various chemical and biological studies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
